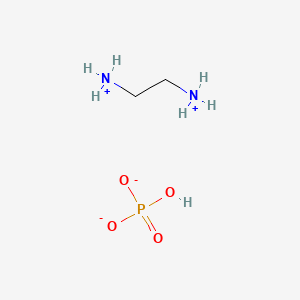

Ethylenediammonium hydrogen phosphate

Übersicht

Beschreibung

Ethylendiammoniumhydrogenphosphat ist eine organisch-anorganische Hybridverbindung, die aus Ethylendiammoniumkationen und Hydrogenphosphatanionen besteht.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Ethylendiammoniumhydrogenphosphat kann durch hydrothermale Verfahren synthetisiert werden. Ein gängiger Ansatz besteht darin, Ethylendiamin mit Phosphorsäure unter kontrollierten Temperatur- und Druckbedingungen umzusetzen. Die Reaktion erfolgt typischerweise in einem Teflon-beschichteten Autoklaven bei Temperaturen um 180 °C über mehrere Stunden .

Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Produktion von Ethylendiammoniumhydrogenphosphat die Verwendung von großtechnischen Reaktoren und kontinuierlichen Fließsystemen umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Prozess kann auch Reinigungsschritte wie die Umkristallisation umfassen, um hochreine Produkte zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ethylendiammoniumhydrogenphosphat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Phosphatderivate zu bilden.

Reduktion: Es kann reduziert werden, um Phosphate mit niedrigerem Oxidationszustand zu bilden.

Substitution: Das Hydrogenphosphatanion kann an Substitutionsreaktionen mit anderen Anionen oder Kationen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Verschiedene Säuren oder Basen, abhängig vom gewünschten Substitutionsprodukt.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Phosphatsalze, Ethylendiaminderivate und andere Organophosphatverbindungen .

Wissenschaftliche Forschungsanwendungen

Ethylendiammoniumhydrogenphosphat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Katalysator in verschiedenen organischen Reaktionen verwendet und als Vorläufer für die Synthese anderer Organophosphatverbindungen.

Biologie: Untersucht für seine potenzielle Rolle in biologischen Systemen, einschließlich Enzymstabilisation und als Bestandteil von Pufferlösungen.

Medizin: Erforscht für seinen potenziellen Einsatz in Medikamenten-Abgabesystemen und als Stabilisierungsmittel für Pharmazeutika.

Industrie: Wird bei der Produktion von Flammschutzmitteln, Düngemitteln und als Bestandteil von Korrosionsschutzmitteln verwendet

5. Wirkmechanismus

Der Wirkmechanismus von Ethylendiammoniumhydrogenphosphat beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und -wegen:

Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen, Proteinen und anderen Biomolekülen interagieren und ihre Strukturen möglicherweise stabilisieren oder ihre Aktivitäten verändern.

Beteiligte Wege: Es kann an Phosphatstoffwechselwegen teilnehmen und die Verfügbarkeit von Phosphationen in biologischen Systemen beeinflussen

Wirkmechanismus

The mechanism of action of ethylenediammonium hydrogen phosphate involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, proteins, and other biomolecules, potentially stabilizing their structures or altering their activities.

Pathways Involved: It may participate in phosphate metabolism pathways, influencing the availability of phosphate ions in biological systems

Vergleich Mit ähnlichen Verbindungen

Ethylendiammoniumhydrogenphosphat kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Diammoniumhydrogenphosphat: Ähnlich in der Struktur, unterscheidet sich jedoch in der kationischen Komponente.

Monoammoniumphosphat: Enthält ein einzelnes Ammoniumion anstelle von Ethylendiammonium.

Vanadylphosphat: Enthält Vanadium und hat unterschiedliche katalytische Eigenschaften.

Einzigartigkeit: Ethylendiammoniumhydrogenphosphat ist einzigartig aufgrund seiner hybriden organisch-anorganischen Natur, die ihm besondere strukturelle und funktionelle Eigenschaften verleiht. Seine Fähigkeit, Wasserstoffbrückenbindungen zu bilden und mit verschiedenen molekularen Zielstrukturen zu interagieren, macht es zu einer vielseitigen Verbindung sowohl in der Forschung als auch in industriellen Anwendungen .

Eigenschaften

IUPAC Name |

2-azaniumylethylazanium;hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.H3O4P/c3-1-2-4;1-5(2,3)4/h1-4H2;(H3,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFDBVJMDCMTBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[NH3+])[NH3+].OP(=O)([O-])[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H11N2O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52657-34-8 | |

| Details | Compound: 1,2-Ethanediamine, phosphate (1:1) | |

| Record name | 1,2-Ethanediamine, phosphate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52657-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

158.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14852-17-6, 85408-23-7, 52657-34-8 | |

| Record name | Ethylenediamine, phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14852-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, reaction products with ethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85408-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenediammonium hydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052657348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylenediammonium hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.